molecular formula C18H18ClF3N4O B2671876 3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one CAS No. 2034343-09-2

3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2671876
CAS No.: 2034343-09-2
M. Wt: 398.81
InChI Key: QGRIBTQCORFTLR-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H18ClF3N4O and its molecular weight is 398.81. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatization and Synthesis of Pyrimidine Derivatives

Research has focused on the heteroaromatization processes involving pyrimidine derivatives for potential antimicrobial activity. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones were synthesized, displaying antimicrobial properties against various pathogens (El-Agrody et al., 2001). This highlights the chemical's utility in generating compounds with potential therapeutic benefits.

Structural and Electronic Properties in Anticonvulsant Drugs

The chemical has been implicated in studies exploring the structural and electronic properties of anticonvulsant drugs. Research into substituted pyridazines, triazines, and pyrimidines, for example, has provided insights into the molecular interactions contributing to anticonvulsant activities, emphasizing the compound's relevance in drug design (Georges et al., 1989).

Antiproliferative Activity Against Cancer Cell Lines

A series of derivatives have been synthesized and evaluated for antiproliferative effects against human cancer cell lines. This research suggests that certain derivatives exhibit significant activity, underscoring the compound's role in developing potential anticancer agents (Mallesha et al., 2012).

Antimalarial Agents Development

Piperazine and pyrrolidine derivatives, including those related to the chemical , have been synthesized and assessed for their ability to inhibit the growth of Plasmodium falciparum. The findings indicate a critical role for specific structural features in antiplasmodial activity, suggesting the compound's utility in antimalarial drug development (Mendoza et al., 2011).

Synthesis and Biological Activities of Triazine Derivatives

The compound has been explored as a precursor in synthesizing triazine derivatives, which were subsequently screened for their antibacterial, antifungal, and antitubercular activities. This research highlights its importance in discovering new bioactive molecules with potential therapeutic applications (Patel et al., 2003).

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O/c19-14-3-1-2-13(10-14)4-5-17(27)26-8-6-25(7-9-26)16-11-15(18(20,21)22)23-12-24-16/h1-3,10-12H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRIBTQCORFTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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